PP2A Inhibition Potency: Nodularin Matches the Gold Standard Microcystin-LR but with Superior Selectivity Over PP1
Nodularin inhibits PP2A with an IC50 of 0.026 nM, comparable to microcystin-LR's reported IC50 of 0.1 nM [1]. Critically, Nodularin exhibits a 69-fold selectivity for PP2A over PP1 (IC50 1.8 nM), whereas microcystin-LR is reported as equipotent against both (IC50 0.1 nM for both PP1 and PP2A) [2]. This differential selectivity profile makes Nodularin a superior probe for experiments requiring discrimination between PP1 and PP2A activities in complex cellular systems.
| Evidence Dimension | PP2A/PP1 Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | PP2A IC50 = 0.026 nM; PP1 IC50 = 1.8 nM (69-fold selectivity) |
| Comparator Or Baseline | Microcystin-LR: PP2A IC50 = 0.1 nM; PP1 IC50 = 0.1 nM (No selectivity) |
| Quantified Difference | Nodularin is 69-fold more selective for PP2A over PP1 compared to microcystin-LR's 1:1 ratio |
| Conditions | In vitro enzyme inhibition assays using purified catalytic subunits of PP1 and PP2A |
Why This Matters
For researchers studying PP2A-specific pathways or performing phosphatase inhibition assays, Nodularin offers a critical advantage in selectivity that microcystin-LR lacks, reducing confounding PP1-mediated effects.
- [1] Honkanen, R. E., et al. (1991). Cyanobacterial nodularin is a potent inhibitor of type 1 and type 2A protein phosphatases. Molecular Pharmacology, 40(4), 577-583. View Source
- [2] Suganuma, M., et al. (1992). Structurally different members of the okadaic acid class selectively inhibit protein serine/threonine but not tyrosine phosphatase activity. Toxicon, 30(8), 873-878. View Source
